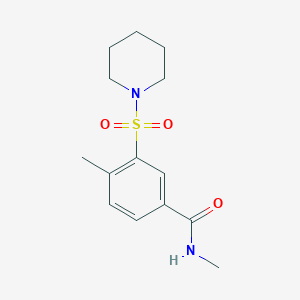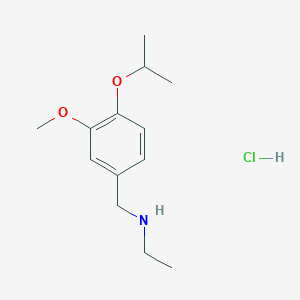
N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochloride
Overview
Description
N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochloride, also known as O-Desmethyltramadol, is a synthetic opioid analgesic. It is a potent agonist of the mu-opioid receptor and is used for the treatment of moderate to severe pain. The chemical structure of O-Desmethyltramadol is similar to that of tramadol, a widely used opioid analgesic.
Mechanism of Action
N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol exerts its analgesic effects through the activation of the mu-opioid receptor. It binds to the receptor and activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol also has an inhibitory effect on the reuptake of serotonin and norepinephrine, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol has been shown to produce analgesia, sedation, and respiratory depression in animal models. It has also been shown to have anticonvulsant and antitussive properties. N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol has a longer half-life than tramadol, which may contribute to its prolonged analgesic effects.
Advantages and Limitations for Lab Experiments
N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol is a potent agonist of the mu-opioid receptor and has a higher affinity for the receptor than tramadol. This makes it a useful tool for studying the mu-opioid receptor and its signaling pathways. However, N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol is a controlled substance and its use in laboratory experiments is restricted. It also has potential for abuse and dependence, which should be taken into consideration when using it in laboratory experiments.
Future Directions
There are several future directions for the study of N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol. One area of research is the development of new opioid analgesics that have a lower potential for abuse and dependence. N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol has been shown to have a lower potential for abuse than other opioids, which makes it a promising candidate for further study. Another area of research is the development of new treatments for opioid addiction. N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol has been shown to reduce opioid withdrawal symptoms and craving, which may make it a useful tool for the treatment of opioid addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol and its potential as a therapeutic agent.
Scientific Research Applications
N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol has been extensively studied for its analgesic properties. It has been shown to be a potent agonist of the mu-opioid receptor and has a higher affinity for the receptor than tramadol. N-(4-isopropoxy-3-methoxybenzyl)ethanamine hydrochlorideramadol has also been studied for its potential use in the treatment of opioid addiction. It has been shown to reduce opioid withdrawal symptoms and craving in animal models.
Properties
IUPAC Name |
N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-5-14-9-11-6-7-12(16-10(2)3)13(8-11)15-4;/h6-8,10,14H,5,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMPRWBTUZNCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OC(C)C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


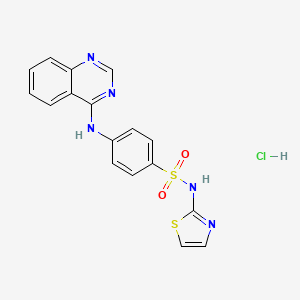
![1-[(phenylsulfonyl)acetyl]indoline](/img/structure/B4392105.png)
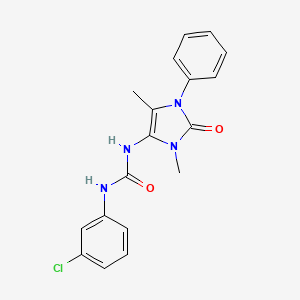
![N-[4-(benzyloxy)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4392121.png)
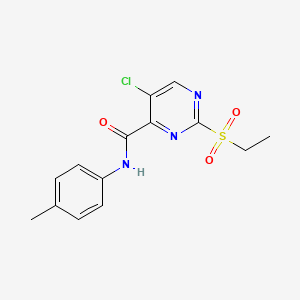
![8-(2,4-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4392141.png)
![({1-[3-(2-allylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4392149.png)
![5-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-2-furaldehyde](/img/structure/B4392154.png)
![4-fluoro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4392162.png)

![1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4392181.png)

